Chemical structure and properties of 1-Chloro-6-methoxy-7-methylisoquinoline
Chemical structure and properties of 1-Chloro-6-methoxy-7-methylisoquinoline
Structure, Synthesis, and Reactivity Profile of a Key Heterocyclic Scaffold
Executive Summary
1-Chloro-6-methoxy-7-methylisoquinoline is a specialized halogenated heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1] Characterized by a labile chlorine atom at the C1 position, it serves as an electrophilic "warhead" for palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions (
Structural Analysis & Electronic Properties
The reactivity of this scaffold is defined by the interplay between the electron-deficient isoquinoline core and its substituents.
Core Hybridization and Reactivity
-
Isoquinoline Ring: The bicyclic aromatic system consists of a benzene ring fused to a pyridine ring.[2][3][4] The nitrogen atom at position 2 exerts an electron-withdrawing effect, significantly activating the C1 position.
-
C1-Chlorine Atom: Located adjacent to the ring nitrogen (the
-position), the C-Cl bond is highly polarized.[1] The C=N bond character facilitates nucleophilic attack at C1, allowing the chlorine to act as an excellent leaving group. -
6-Methoxy Group (EDG): The oxygen lone pairs at C6 donate electron density into the aromatic system via resonance (+M effect). This slightly deactivates the ring toward nucleophilic attack compared to the unsubstituted parent, but it significantly enhances the stability of the system against oxidation.
-
7-Methyl Group: Provides weak electron donation (+I effect) and increases the lipophilicity (LogP) of the molecule, which is often desirable for improving the membrane permeability of drug candidates derived from this scaffold.
Synthetic Protocol: Deoxychlorination
The most robust method for synthesizing 1-Chloro-6-methoxy-7-methylisoquinoline is the chlorination of its lactam precursor, 6-methoxy-7-methylisoquinolin-1(2H)-one .[1] This transformation is driven by the restoration of aromaticity in the pyridine ring.
Reagents and Mechanism[5][6]
-
Primary Reagent: Phosphorus oxychloride (
).[5][6] -
Solvent: Neat
or a high-boiling aprotic solvent like Toluene or Acetonitrile. -
Mechanism: The lactam oxygen attacks the phosphorus center, creating a dichlorophosphate leaving group. A chloride ion then attacks C1, displacing the phosphate and aromatizing the system.
Step-by-Step Experimental Workflow
Note: This protocol is adapted from standard procedures for 6,7-disubstituted isoquinolines.
-
Setup: In a dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge 6-methoxy-7-methylisoquinolin-1(2H)-one (1.0 eq).
-
Reagent Addition: Add
(5–10 eq). The excess serves as both solvent and reagent. -
Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes) until the starting material (polar spot near baseline) disappears.
-
Quenching (CRITICAL SAFETY STEP):
-
Cool the reaction mixture to room temperature.
-
Remove excess
under reduced pressure if possible. -
Pour the residue slowly onto crushed ice/water with vigorous stirring. Caution: This hydrolysis is highly exothermic and releases HCl gas.
-
-
Neutralization: Adjust pH to ~8–9 using saturated
or . -
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify via silica gel flash chromatography if necessary.
Visualization: Synthesis Pathway
Figure 1: Workflow for the conversion of the isoquinolinone precursor to the 1-chloro derivative via POCl3 mediated aromatization.
Reactivity & Functionalization[3][5][9][10][11]
The C1-position is the primary site for diversification. The reactivity profile allows for the rapid generation of libraries for Structure-Activity Relationship (SAR) studies.
Palladium-Catalyzed Cross-Coupling[1][12]
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to form biaryl systems.
-
Conditions:
or , , Dioxane/Water, 90°C.[1]
-
-
Buchwald-Hartwig Amination: Reacts with primary/secondary amines to form C-N bonds.
-
Conditions:
, BINAP or Xantphos, , Toluene, 100°C.[1]
-
Nucleophilic Aromatic Substitution ( )
Due to the electron-deficient nature of the pyridine ring, strong nucleophiles can displace the chloride without transition metal catalysis.
-
Amination: Reaction with aliphatic amines (e.g., piperazine, morpholine) in IPA or DMF at elevated temperatures.
-
Etherification: Reaction with alkoxides (NaOR) to form 1-alkoxyisoquinolines.
Visualization: Reactivity Tree
Figure 2: Divergent synthetic pathways utilizing the C1-chloro handle for chemical library generation.[1]
Physicochemical Profile
The following data is derived from experimental values of closely related 1-chloroisoquinoline analogs.
| Property | Value / Description | Relevance |
| Molecular Formula | Core identity | |
| Molecular Weight | 207.66 g/mol | Fragment-based drug design |
| Physical State | Pale yellow to off-white solid | Handling |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Formulation/Assays |
| LogP (Predicted) | ~3.2 – 3.5 | Lipophilicity/Permeability |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) | Prevents hydrolysis |
Safety & Handling (SDS Summary)
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle only in a fume hood to avoid dust/vapor inhalation.
-
Storage: Moisture sensitive. The C-Cl bond can slowly hydrolyze back to the isoquinolinone if exposed to ambient humidity for prolonged periods.
-
References
-
BenchChem. (2025).[5][10] Reactivity Profile of 1-Chloro-3,6-dimethoxyisoquinoline: A Technical Guide. Retrieved from [1]
-
Royal Society of Chemistry. (2011). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Dalton Transactions. Retrieved from [1]
-
Yoneda Labs. (2025). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [1]
-
MDPI. (2024). Therapeutic Potential of Isoquinoline Derivatives in Drug Design. Molecules. Retrieved from [1]
-
Fisher Scientific. (2010). Safety Data Sheet: Quinoline and Isoquinoline Derivatives. Retrieved from [1]
Sources
- 1. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 2. evitachem.com [evitachem.com]
- 3. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 4. CAS 209286-73-7: 1-chloro-6-methylisoquinoline [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
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